molecular formula C6H4Br2Cl4 B14746045 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene CAS No. 1725-72-0

1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene

Cat. No.: B14746045
CAS No.: 1725-72-0
M. Wt: 377.7 g/mol
InChI Key: MEWKMNWAPCQURE-UHFFFAOYSA-N
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Description

1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a hexadiene backbone. This compound is notable for its unique structure, which includes multiple halogen substitutions, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene typically involves the bromination and chlorination of hexadiene derivatives. One common method includes the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific reaction conditions to achieve the desired halogenation . The reaction is often carried out in a solvent such as dichloromethane at controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives, which can be further utilized in organic synthesis and industrial applications .

Scientific Research Applications

1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6-Dibromo-2,3,4,5-tetrachlorohexa-2,4-diene exerts its effects involves the interaction of its halogen atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include halogenation of proteins, nucleic acids, and other cellular components .

Properties

CAS No.

1725-72-0

Molecular Formula

C6H4Br2Cl4

Molecular Weight

377.7 g/mol

IUPAC Name

1,6-dibromo-2,3,4,5-tetrachlorohexa-2,4-diene

InChI

InChI=1S/C6H4Br2Cl4/c7-1-3(9)5(11)6(12)4(10)2-8/h1-2H2

InChI Key

MEWKMNWAPCQURE-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(C(=C(CBr)Cl)Cl)Cl)Cl)Br

Origin of Product

United States

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